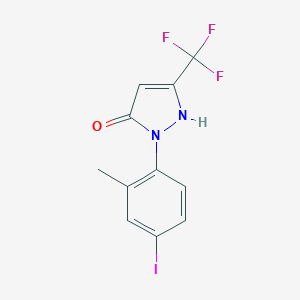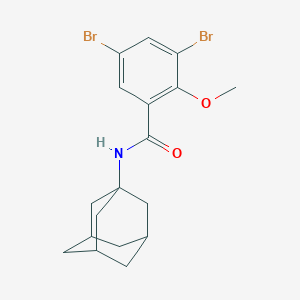![molecular formula C26H26N2O2S B301815 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as ENPT, is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied in scientific research due to its potential biological activities and therapeutic applications.
Mechanism of Action
The exact mechanism of action of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exerts its biological activities through the modulation of various signaling pathways. 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been reported to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a pure form. It exhibits potent biological activities and can be used as a lead compound for the development of new drugs. However, there are also limitations for lab experiments with 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. The exact mechanism of action is not fully understood, and more research is needed to elucidate its biological activities. In addition, the toxicity and pharmacokinetics of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one need to be further investigated.
Future Directions
For the research of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one include the elucidation of the exact mechanism of action, the investigation of its toxicity and pharmacokinetics, the development of new drugs, the exploration of potential therapeutic applications, and the development of novel synthetic methods.
Synthesis Methods
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized through the reaction of 2-aminobenzothiazole with 2-ethoxynaphthaldehyde and 4-methylbenzaldehyde in the presence of propylamine and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is generally high, and the compound can be obtained in a pure form.
Scientific Research Applications
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied in scientific research due to its potential biological activities and therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
properties
Product Name |
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C26H26N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-methylphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N2O2S/c1-4-16-28-25(29)24(31-26(28)27-20-13-10-18(3)11-14-20)17-22-21-9-7-6-8-19(21)12-15-23(22)30-5-2/h6-15,17H,4-5,16H2,1-3H3/b24-17+,27-26? |
InChI Key |
DQXVIDBRVRIHAD-DNKROPNVSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=C(C=CC3=CC=CC=C32)OCC)/SC1=NC4=CC=C(C=C4)C |
SMILES |
CCCN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC)SC1=NC4=CC=C(C=C4)C |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC)SC1=NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)


![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)
![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)